molecular formula C13H11ClN4O3 B2557713 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde N-(4-nitrophenyl)hydrazone CAS No. 866142-87-2

4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde N-(4-nitrophenyl)hydrazone

Cat. No.: B2557713
CAS No.: 866142-87-2
M. Wt: 306.71
InChI Key: JWURPQAPACOLQC-LZYBPNLTSA-N
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Description

4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde N-(4-nitrophenyl)hydrazone is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) and are widely used in organic synthesis due to their versatility and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde N-(4-nitrophenyl)hydrazone typically involves the reaction of 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde with 4-nitrophenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone bond, and the product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and advanced purification techniques such as chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde N-(4-nitrophenyl)hydrazone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chloroacetyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde N-(4-nitrophenyl)hydrazone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde N-(4-nitrophenyl)hydrazone involves its interaction with biological molecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby inhibiting their activity. This interaction can disrupt essential biological pathways, leading to antimicrobial or anticancer effects. The molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde N-(4-methylphenyl)hydrazone
  • 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde N-(4-chlorophenyl)hydrazone
  • 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde N-(4-bromophenyl)hydrazone

Uniqueness

4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde N-(4-nitrophenyl)hydrazone is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications where specific interactions with biological molecules are required. The nitro group can also be reduced to an amino group, providing additional versatility in chemical synthesis.

Properties

IUPAC Name

2-chloro-1-[5-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]-1H-pyrrol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4O3/c14-6-13(19)9-5-11(15-7-9)8-16-17-10-1-3-12(4-2-10)18(20)21/h1-5,7-8,15,17H,6H2/b16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWURPQAPACOLQC-LZYBPNLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NN=CC2=CC(=CN2)C(=O)CCl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N/N=C/C2=CC(=CN2)C(=O)CCl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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